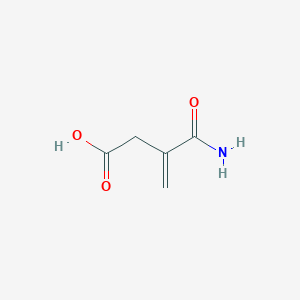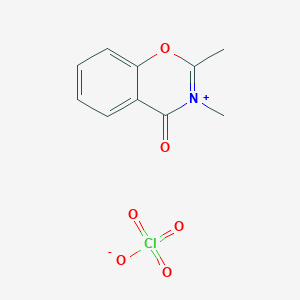![molecular formula C10H16 B14627166 Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- CAS No. 56701-52-1](/img/structure/B14627166.png)
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- is a bicyclic organic compound with the molecular formula C10H16. This compound is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane core with a methyl group and an isopropylidene group attached. It is a monoterpenoid compound, commonly found in various plant volatile oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method includes supercritical extraction or steam distillation to extract plant volatile oils, followed by solvent extraction and preparation of thin layer chromatography .
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- often involve chemical synthesis or biological fermentation. These methods are designed to produce the compound in large quantities while maintaining high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate, allowing for efficient intramolecular cyclization, cyclopropanation, and transannular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and photoredox catalysts. The reactions are typically carried out under blue LED irradiation, which provides the necessary energy for the reactions to proceed .
Major Products Formed: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters. These products are valuable building blocks for medicinal chemistry and other applications .
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- has several scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of complex molecules. In biology and medicine, it serves as a building block for bioactive compounds, including potential drugs for psychiatric disorders and cancer . In the industry, it is used in the production of fragrances and flavors due to its presence in plant volatile oils .
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic scaffold allows it to participate in various chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with specific receptors and enzymes in the body, exerting their effects through modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- include:
- Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Propriétés
Numéro CAS |
56701-52-1 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-methyl-6-propan-2-ylidenebicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16/c1-7(2)9-8-5-4-6-10(8,9)3/h8H,4-6H2,1-3H3 |
Clé InChI |
CSIZHOMQBOGEAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2C1(CCC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
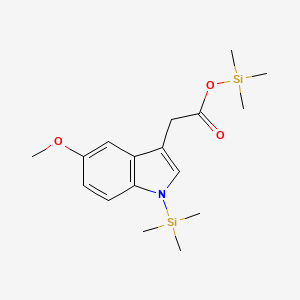
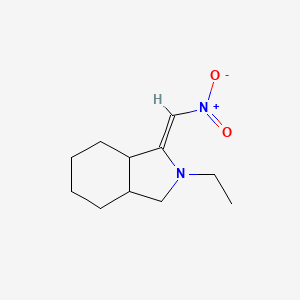


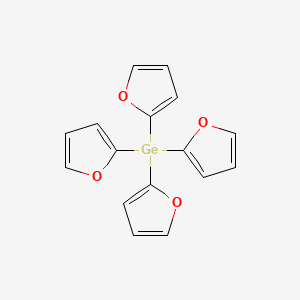
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
